molecular formula C8H10N2O2 B1422795 1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione CAS No. 1247584-05-9

1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione

Cat. No.: B1422795
CAS No.: 1247584-05-9
M. Wt: 166.18 g/mol
InChI Key: WLMQLKWTLRJQNB-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-4-yl)butane-1,3-dione is a heterocyclic compound featuring a pyrazole ring substituted with a butane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione typically involves the condensation of 1-methyl-1H-pyrazole with butane-1,3-dione. One common method is the Claisen condensation, where the pyrazole is reacted with a diketone in the presence of a base such as sodium ethoxide in ethanol . The reaction conditions are optimized to achieve high yields and purity of the product.

Industrial Production Methods: On an industrial scale, the synthesis may involve similar condensation reactions but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-pyrazol-4-yl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-4-yl)butane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione involves its interaction with various molecular targets. The pyrazole ring can coordinate with metal ions, forming stable complexes that exhibit unique properties. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(1-Methyl-1H-pyrazol-4-yl)butane-1,3-dione is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a diketone moiety

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6(11)3-8(12)7-4-9-10(2)5-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMQLKWTLRJQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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